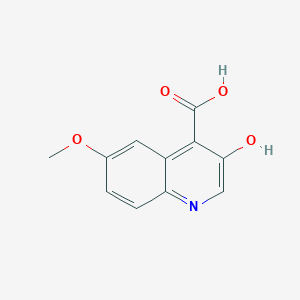

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Descripción

Chemical Identity and Structural Features

This compound possesses the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service registry number 857758-51-1, with the International Union of Pure and Applied Chemistry name this compound. The structural framework consists of a quinoline ring system bearing three distinct functional groups: a hydroxy group at position 3, a methoxy group at position 6, and a carboxylic acid group at position 4.

The molecular architecture demonstrates a fused bicyclic aromatic system characteristic of quinoline derivatives, where the nitrogen-containing pyridine ring is fused with a benzene ring. The specific positioning of the functional groups creates a unique electronic environment that influences the compound's reactivity patterns and biological activity. The hydroxy group at position 3 establishes the potential for intramolecular hydrogen bonding with the adjacent carboxylic acid functionality, while the methoxy substituent at position 6 contributes to the overall lipophilicity of the molecule.

Spectroscopic characterization reveals distinctive features in nuclear magnetic resonance analysis, with the methoxy group appearing as a characteristic singlet in proton nuclear magnetic resonance spectroscopy. The compound exhibits specific infrared absorption bands corresponding to the hydroxy, carboxyl, and aromatic carbon-hydrogen stretching vibrations, providing definitive structural confirmation. X-ray crystallographic studies of related quinoline derivatives have demonstrated that the planar aromatic system allows for efficient pi-pi stacking interactions, which can influence both solid-state packing and solution-phase behavior.

Historical Context and Discovery

The development of this compound can be traced to systematic investigations into quinoline chemistry that began in the late 19th and early 20th centuries. The compound represents a product of the Doebner reaction, a fundamental synthetic transformation developed for the preparation of quinoline-4-carboxylic acid derivatives. This reaction involves the condensation of an aniline derivative with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids, providing a versatile route to functionalized quinoline systems.

The specific synthesis of 6-methoxy-2-arylquinoline analogues, including derivatives leading to this compound, has been documented in research focused on developing P-glycoprotein inhibitors. The historical progression of quinoline chemistry demonstrates the evolution from simple synthetic transformations to sophisticated structure-activity relationship studies that have revealed the importance of specific substitution patterns for biological activity.

Computational chemistry advances have enabled detailed analysis of the compound's three-dimensional structure and electronic properties, facilitating rational design approaches in pharmaceutical research. The compound's entry into chemical databases such as PubChem occurred in 2012, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and structural refinement. The development trajectory reflects the broader evolution of medicinal chemistry from empirical drug discovery to mechanism-based design strategies.

The synthetic methodology for preparing this compound has been refined through multiple research groups, with particular emphasis on optimizing reaction conditions for the Doebner reaction. Alternative synthetic routes have been explored, including modifications that allow for selective functionalization of the quinoline ring system while maintaining the essential structural features required for biological activity.

Relevance in Medicinal Chemistry and Materials Science

This compound occupies a significant position in contemporary medicinal chemistry research due to its potential as a pharmacophore for developing novel therapeutic agents. The compound has been investigated as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections, owing to its ability to inhibit specific enzymes involved in bacterial metabolism. The structural features of this quinoline derivative make it an attractive scaffold for drug development, as the quinoline framework is present in numerous clinically approved medications.

Research into P-glycoprotein inhibition has identified related quinoline derivatives as promising candidates for overcoming multidrug resistance in cancer therapy. Studies have demonstrated that modifications to the quinoline-4-carboxylic acid framework can yield compounds with significant biological activity, with some derivatives showing enhanced efficacy compared to established reference compounds such as verapamil. The structure-activity relationships revealed through these investigations indicate that the positioning of hydroxy and methoxy groups plays a crucial role in determining biological potency.

In analytical chemistry applications, this compound serves as a reagent for detecting metal ions, making it valuable for environmental monitoring and quality control in manufacturing processes. The compound's chelating properties, arising from the nitrogen atom in the quinoline ring and the carboxylic acid functionality, enable selective binding to specific metal cations. This application has particular relevance in developing sensitive analytical methods for trace metal detection in complex matrices.

The compound has found applications in biochemistry research, where it is employed in studies related to enzyme activity and metabolic pathways. The quinoline framework can interact with various biological targets, including enzymes involved in nucleic acid synthesis and cellular energy metabolism. These interactions provide valuable insights into biochemical processes and contribute to the development of new therapeutic strategies for treating metabolic disorders and inflammatory conditions.

Materials science applications have emerged for this compound, particularly in the development of organic light-emitting diodes and other electronic devices. The compound's electronic properties, arising from the conjugated aromatic system and electron-donating methoxy group, make it suitable for incorporation into polymeric materials designed for electronic applications. The ability to modify the compound through various chemical transformations allows for fine-tuning of electronic properties to meet specific performance requirements.

The ongoing research into this compound continues to reveal new applications and optimize existing uses. Current investigations focus on developing more efficient synthetic routes, exploring novel biological targets, and engineering materials with enhanced performance characteristics. The compound's versatility across multiple scientific disciplines underscores its importance as a chemical building block and its potential for contributing to advances in medicine, technology, and environmental science.

Propiedades

IUPAC Name |

3-hydroxy-6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVQHOLUIMHXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation and Cyclization Approach

A commonly reported synthetic route involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and functional group modifications to install the hydroxy and methoxy substituents. This method leverages the formation of the quinoline core via intramolecular cyclization under controlled conditions, then subsequent selective substitution reactions to obtain the target compound.

- Reaction Conditions: Typically carried out under reflux in ethanol or other suitable solvents.

- Key Steps:

- Condensation of 2-aminobenzophenone with ethyl acetoacetate.

- Cyclization to form quinoline nucleus.

- Introduction of hydroxy and methoxy groups via electrophilic substitution or nucleophilic aromatic substitution.

Friedländer and Pfitzinger Quinoline Syntheses

The Friedländer synthesis and its variants are classical methods for quinoline derivatives with substituents at carbon-4. In this context, isatin or isatic acid salts react with α-methylene carbonyl compounds in the presence of bases to yield quinoline-4-carboxylic acids.

- Friedländer Synthesis: Isatin reacts with an α-methylene carbonyl compound (e.g., acetone derivatives) under basic conditions to form quinoline derivatives via condensation and decarboxylation steps.

- Pfitzinger Reaction: Similar to Friedländer but specifically involves ring-opening of isatin and subsequent condensation with ketones or aldehydes in basic medium to yield quinoline-4-carboxylic acids.

These methods are adaptable for introducing hydroxy and methoxy groups either by starting from appropriately substituted isatins or by post-synthetic modifications.

Specific Preparation Protocols and Modifications

Preparation from Isatin and Halogenated Acetone Derivatives

A patented method describes the preparation of 2-methyl-3-hydroxyquinoline-4-carboxylic acids (structurally related to the target compound) by reacting isatin or its sodium salt with halogenated acetone (e.g., chloracetone) in the presence of alkaline-earth hydroxides at temperatures between room temperature and 100 °C. This process is notable for:

- Short reaction times (hours instead of days).

- High yields due to efficient condensation and cyclization.

- Direct use of isatin as a starting material with heat and base to facilitate ring cleavage and subsequent cyclization.

This method can be adapted for 3-hydroxy-6-methoxyquinoline-4-carboxylic acid by using methoxy-substituted isatin derivatives or by introducing the methoxy group post-cyclization.

Doebner Reaction for 6-Methoxyquinoline-4-carboxylic Acids

The Doebner reaction is a useful approach for synthesizing 6-methoxyquinoline-4-carboxylic acid derivatives. It involves the condensation of benzaldehyde derivatives with pyruvic acid and aniline derivatives under reflux in ethanol:

- Procedure: A solution of benzaldehyde and pyruvic acid is heated, followed by addition of p-anisidine (4-methoxyaniline) and reflux overnight.

- Outcome: Precipitation of the quinoline-4-carboxylic acid derivative, which is filtered and recrystallized.

This method is practical for introducing the methoxy group at the 6-position via the aniline derivative and forming the carboxylic acid at position 4.

Industrial and Improved Processes

Continuous Flow and Catalyst Optimization

Industrial production methods optimize classical synthetic routes for scale-up by:

Use of Diluent Media and High-Temperature Condensation

In dye precursor synthesis related to hydroxyquinoline carboxylic acids, condensation reactions are performed in inert organic solvents such as trichlorobenzene or o-dichlorobenzene at elevated temperatures (165–200 °C) with diluents like fatty or rosin acids to improve yield and purity. Although this is for related compounds, similar principles may be applied to scale-up the synthesis of this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of 2-aminobenzophenone and ethyl acetoacetate | 2-aminobenzophenone, ethyl acetoacetate | Reflux in ethanol, cyclization, substitution | Straightforward, well-established | Multi-step, moderate yield |

| Friedländer/Pfitzinger Synthesis | Isatin or isatic acid salts, α-methylene carbonyl compounds | Basic medium (KOH/NaOH), reflux | High yield, versatile for substitutions | Requires precise control of conditions |

| Halogenated acetone with isatin salts | Isatin, chloracetone, alkaline-earth hydroxides | 25–100 °C, alkaline conditions | Short reaction time, high yield | Specific to methyl-substituted derivatives |

| Doebner Reaction | Benzaldehyde, pyruvic acid, p-anisidine | Reflux in ethanol overnight | Efficient for methoxy substitution | Limited to certain substituents |

| High-temperature condensation with diluents | Trimellitic anhydride, hydroxyquinoline derivatives | 165–200 °C, inert solvents, fatty acid diluent | High yield, industrial scale | High temperature, specialized solvents |

Detailed Research Findings

- The condensation of isatin with chloracetone under alkaline conditions is a key step for synthesizing hydroxyquinoline-4-carboxylic acids with methyl substitution at position 2, which can be adapted to methoxy substitution at position 6 by using substituted isatin analogues.

- The Doebner reaction provides a reliable route to 6-methoxyquinoline-4-carboxylic acids by incorporating methoxy groups through p-anisidine and subsequent cyclization with pyruvic acid and benzaldehyde.

- Recent advances in quinoline synthesis include greener catalytic methods and continuous flow reactors, which can be applied to improve the synthesis of this compound in terms of yield, purity, and environmental impact.

- Industrial processes benefit from using diluent media and high-temperature condensation to achieve near-quantitative yields in related hydroxyquinoline carboxylic acid derivatives, suggesting potential for scale-up of this compound.

Aplicaciones Científicas De Investigación

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 920739-84-0)

- Structural Differences : Hydroxyl and carboxylic acid groups are swapped (positions 4 and 3 vs. 3 and 4 in the target compound).

7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 622369-36-2)

- Structural Differences : Fluorine atom at position 7 and hydroxyl group at position 4.

- Impact: Fluorine’s electron-withdrawing effect enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

3-Hydroxy-7-methoxy-2-phenylquinoline-4-carboxylic acid (6c)

- Structural Differences : Methoxy group at position 7 and a phenyl substituent at position 2.

Electronic and Substituent Modifications

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Methyl 6-methoxy-2-arylquinoline-4-carboxylate (6a)

- Structural Differences : Esterified carboxylic acid (methyl ester) and aryl substituent at position 2.

- Impact : The ester group improves cell membrane permeability, making it a prodrug candidate. The aryl group at position 2 is critical for P-glycoprotein inhibition, as demonstrated in related studies .

Key Research Findings and Implications

Substituent Position Sensitivity : The position of hydroxyl and methoxy groups significantly affects biological activity. For example, moving the hydroxyl group from position 3 to 4 (as in CAS 920739-84-0) alters hydrogen-bonding interactions critical for receptor binding .

Electron-Withdrawing Groups: Fluorine or trifluoromethoxy substitutions enhance metabolic stability and target affinity, as seen in fluorinated quinolines .

Synthetic Flexibility : Pd-catalyzed cross-coupling reactions (e.g., in ) enable efficient introduction of aryl or heteroaryl groups, facilitating structure-activity relationship (SAR) studies .

Actividad Biológica

Overview

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a member of the quinoline family, recognized for its diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of this compound is CHNO. Its structure features a quinoline core with hydroxy, methoxy, and carboxylic acid substituents that contribute to its biological activity.

The biological effects of this compound can be attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.

- DNA Intercalation : Its quinoline core allows it to intercalate with DNA, potentially affecting replication and transcription processes.

- Hydrogen Bonding : Hydroxy and methoxy groups facilitate hydrogen bonding with proteins and nucleic acids, modulating their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Klebsiella pneumoniae | < 20 µg/mL |

These results suggest its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 28 |

These findings highlight its potential for further development as an anticancer agent .

P-Glycoprotein Inhibition

Recent studies suggest that this compound may act as a P-glycoprotein (P-gp) inhibitor. This property is crucial for enhancing the bioavailability of co-administered drugs by preventing their efflux from cells.

| Compound | P-gp Inhibition Activity |

|---|---|

| This compound | Moderate (IC = 10 µM) |

This activity positions it as a candidate for improving drug delivery systems .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against resistant strains of bacteria. The compound showed promising results with lower MIC values compared to traditional antibiotics .

- Cancer Cell Apoptosis : In a controlled experiment using HeLa cells, treatment with varying concentrations of the compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells after exposure to the compound .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, hydroxyl at C3) and aromatic proton coupling patterns .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., oxidation byproducts like 4-oxo derivatives) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) for analogs like 4-hydroxy-6-methoxyquinoline-2-carboxylic acid .

What biological screening models assess its bioactivity?

Basic Research Question

- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Target-specific assays (e.g., tyrosine kinase or topoisomerase II) to explore mechanistic pathways .

How can reaction conditions be optimized for higher yield and purity?

Advanced Research Question

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions to reduce side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Flow Chemistry : Continuous flow reactors improve scalability and reduce reaction time (e.g., 24-hour batch vs. 2-hour flow) .

Data-Driven Approach : Use DoE (Design of Experiments) to analyze interactions between temperature, catalyst loading, and solvent ratio .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

- Purity Validation : Confirm compound integrity via HPLC-MS to rule out artifacts (e.g., degradation products like 3-hydroxy-6-methoxyquinoline) .

- Assay Standardization : Compare results under identical conditions (pH, serum concentration) to minimize variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-ethoxy or 2-hydroxy variants) to isolate bioactive motifs .

What computational methods predict its reactivity and target interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate charge distribution to predict electrophilic substitution sites (e.g., C4 vs. C8 reactivity) .

- Molecular Docking : Simulate binding to biological targets (e.g., DNA gyrase) using software like AutoDock Vina .

- MD Simulations : Assess stability of quinoline-protein complexes over 100-ns trajectories to prioritize in vitro testing .

How does stability vary under different storage and experimental conditions?

Advanced Research Question

- Thermal Stability : TGA analysis shows decomposition >250°C, but hydrolysis risk increases at pH <3 or >10 .

- Light Sensitivity : Store in amber vials at 4°C under inert gas (N₂) to prevent photooxidation of the hydroxyl group .

- Solubility : Limited aqueous solubility (0.1 mg/mL in water); use DMSO for stock solutions (50 mM) .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question

- HPLC Method Development : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to separate impurities like 6-methoxy-4-hydroxyquinoline-3-carboxylic acid .

- LC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., alkylating agents from synthesis) .

- Validation Protocols : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOD/LOQ (<0.1%), and recovery (98–102%) .

Notes

- References to Analog Compounds : Data for 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 28027-16-9, 94% similarity) are included where direct evidence for the target compound is limited .

- Methodological Focus : Emphasizes reproducible protocols and conflict resolution in line with academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.